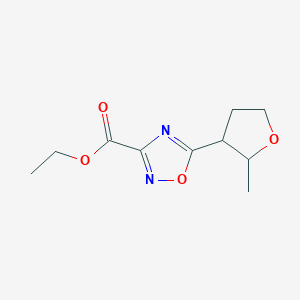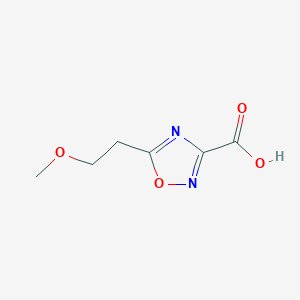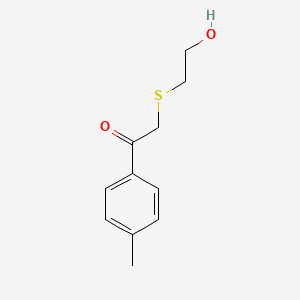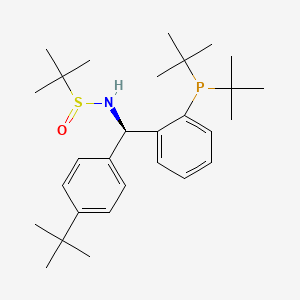
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole is an organic compound that features both chloromethyl and trifluoromethyl functional groups attached to a pyrazole ring. The presence of these groups imparts unique chemical properties, making it a valuable compound in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Chloromethylation: The chloromethyl group can be introduced using chloromethyl methyl ether or chloromethyl chloroformate under acidic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Análisis De Reacciones Químicas
Types of Reactions
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly involving the pyrazole ring.
Addition Reactions: The trifluoromethyl group can participate in addition reactions with various nucleophiles.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
Substitution Products: Depending on the nucleophile, products such as azides, nitriles, and amines can be formed.
Oxidation Products: Oxidation can lead to the formation of pyrazole derivatives with various functional groups.
Reduction Products: Reduction can yield pyrazole derivatives with reduced functional groups.
Aplicaciones Científicas De Investigación
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate.
Industry: Utilized in the development of agrochemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole involves interactions with various molecular targets:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, affecting their function.
Pathways Involved: It may influence biochemical pathways related to cell signaling, metabolism, and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
4-(chloromethyl)-1H-pyrazole: Lacks the trifluoromethyl group, resulting in different chemical properties.
5-(trifluoromethyl)-1H-pyrazole: Lacks the chloromethyl group, affecting its reactivity and applications.
4-(bromomethyl)-5-(trifluoromethyl)-1H-pyrazole: Similar structure but with a bromomethyl group instead of chloromethyl.
Propiedades
IUPAC Name |
4-(chloromethyl)-5-(trifluoromethyl)-1H-pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClF3N2/c6-1-3-2-10-11-4(3)5(7,8)9/h2H,1H2,(H,10,11) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AGBBKAQHIOKOFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC(=C1CCl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClF3N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.55 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![methyl (2S)-2-amino-2-[3-fluoro-4-(trifluoromethyl)phenyl]acetate;hydrochloride](/img/structure/B13643813.png)
![3,4-diphenyl-N-[4-(4-phenylphenyl)phenyl]aniline](/img/structure/B13643820.png)


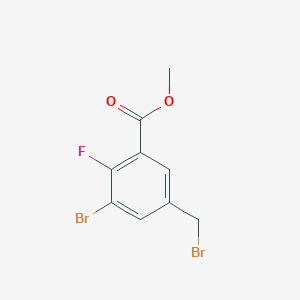
![2-Methoxy-5-[2-(tetramethyl-1,3,2-dioxaborolan-2-yl)ethenyl]-1,3-thiazole](/img/structure/B13643835.png)
![2-(3,4-Dihydro-2h-benzo[b][1,4]dioxepin-7-yl)propanoic acid](/img/structure/B13643838.png)
